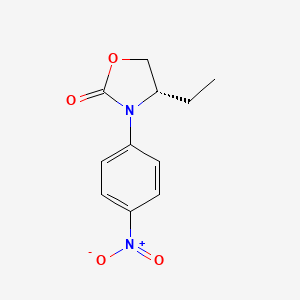
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds have gained significant attention due to their diverse pharmacological properties and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . The reaction conditions typically involve the use of specific reagents and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
科学研究应用
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one has several scientific research applications:
作用机制
The mechanism of action of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, thereby exerting an antibacterial effect. The exact molecular pathways and targets may vary depending on the specific derivative and its application.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid and tedizolid . These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties and applications.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of the ethyl and nitrophenyl groups
属性
CAS 编号 |
572923-12-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
(4S)-4-ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-8-7-17-11(14)12(8)9-3-5-10(6-4-9)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m0/s1 |
InChI 键 |
NLJGIZLFPORZNC-QMMMGPOBSA-N |
手性 SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


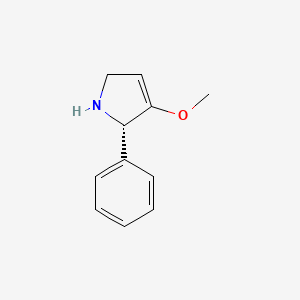
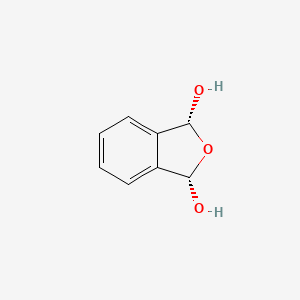


![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
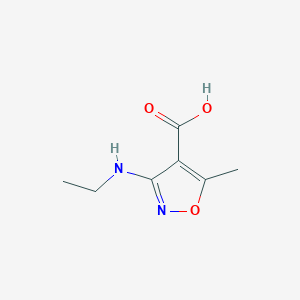
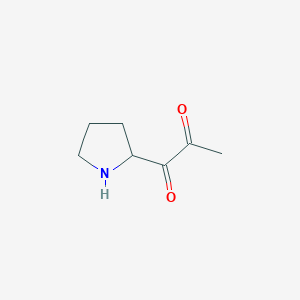
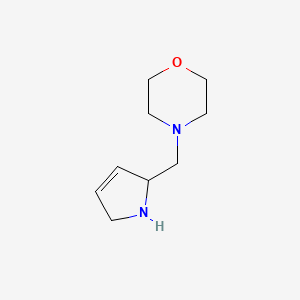
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)

